CCMI CCMI AVL-3288 is a first-in-class, orally available, small molecule, selective allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). AVL-3288 has shown preclinical efficacy in rat paradigms of attention and memory, including models of cognitive dysfunction1-3. AVL-3288 evokes positive modulation of acetylcholine (ACh)-induced EC5 currents (EC50 = 0.7 μM). AVL-3288 exhibits cognitive-enhancing properties in rodent models; displays no cytotoxic effects in PC12 cells or rat primary cortical neurons.
Brand Name: Vulcanchem
CAS No.: 917837-54-8
VCID: VC0519861
InChI: InChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11-
SMILES: CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C19H15Cl2N3O2
Molecular Weight: 388.2 g/mol

CCMI

CAS No.: 917837-54-8

Cat. No.: VC0519861

Molecular Formula: C19H15Cl2N3O2

Molecular Weight: 388.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CCMI - 917837-54-8

Specification

Description AVL-3288 is a first-in-class, orally available, small molecule, selective allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). AVL-3288 has shown preclinical efficacy in rat paradigms of attention and memory, including models of cognitive dysfunction1-3. AVL-3288 evokes positive modulation of acetylcholine (ACh)-induced EC5 currents (EC50 = 0.7 μM). AVL-3288 exhibits cognitive-enhancing properties in rodent models; displays no cytotoxic effects in PC12 cells or rat primary cortical neurons.
CAS No. 917837-54-8
Molecular Formula C19H15Cl2N3O2
Molecular Weight 388.2 g/mol
IUPAC Name (Z)-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide
Standard InChI InChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11-
Standard InChI Key VMAKIACTLSBBIY-BOPFTXTBSA-N
Isomeric SMILES CC1=NOC(=C1)/C(=C/NC2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)Cl
SMILES CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Canonical SMILES CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator